molecular formula C9H21O5PS2 B104565 Terbufos oxon sulfone CAS No. 56070-15-6

Terbufos oxon sulfone

Cat. No.: B104565
CAS No.: 56070-15-6
M. Wt: 304.4 g/mol
InChI Key: HXIFYKRJAGQAHM-UHFFFAOYSA-N
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Description

Terbufos oxon sulfone, also known as this compound, is a useful research compound. Its molecular formula is C9H21O5PS2 and its molecular weight is 304.4 g/mol. The purity is usually 95%.
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Scientific Research Applications

Insecticidal Activity and Soil Persistence

  • Terbufos oxon sulfone exhibits significant insecticidal activity and persistence in soil. It has been found to be a broad-spectrum contact insecticide. Studies indicate that its activity is influenced by soil type, moisture, and temperature. In terms of volatility, it is less volatile compared to terbufos, leading to a lower fumigant toxicity effect. It also shows significant persistence in soil, playing a key role in the bioactivity of terbufos applications in agricultural settings (Chapman & Harris, 1980).

Oxidation in Water Treatment

  • This compound is formed as an oxidation product of terbufos during water treatment processes. It has been observed that this compound, along with other organophosphate pesticides, can form stable oxons and other oxidation analogues during chlorination in water treatment plants. These compounds can persist for extended periods, indicating a need to consider them in evaluating water safety (Kamel et al., 2009).

Photochemical Oxidation in Surface Waters

  • The photochemical oxidation of terbufos in surface waters, leading to the formation of this compound, has been studied due to concerns about its toxicity to aquatic organisms. The photolysis rate under natural sunlight and the resulting environmental implications have been investigated, highlighting the rapid degradation compared to other chemical processes (Lee et al., 1999).

Soil Oxidation

  • In studies of terbufos oxidation in soil, this compound appears as a later oxidation product, indicating its role in the environmental fate of terbufos in agricultural soils. The differences in oxidation capacity among different soil types have been noted, which is important for understanding the environmental impact of terbufos use (Laveglia & Dahm, 1975).

Toxicity and Environmental Impact

  • The acute toxicity of this compound has been evaluated in various ecological studies, highlighting its high toxicity to different aquatic organisms. These studies emphasize the potential environmental hazard posed by contamination of aquatic systems with terbufos and its oxidation products (Choung et al., 2011).

Safety and Hazards

Exposure to Terbufos can cause rapid severe Organophosphate poisoning with headache, sweating, nausea and vomiting, diarrhea, loss of coordination, and death . High or repeated exposure may damage the nerves causing weakness, “pins and needles,” and poor coordination in the arms and legs .

Properties

IUPAC Name

2-(diethoxyphosphorylsulfanylmethylsulfonyl)-2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21O5PS2/c1-6-13-15(10,14-7-2)16-8-17(11,12)9(3,4)5/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIFYKRJAGQAHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)SCS(=O)(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21O5PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037604
Record name Terbufos OA sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56070-15-6
Record name Terbufos oxon sulfone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056070156
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terbufos OA sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERBUFOS OXON SULFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W25446PG2O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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